molecular formula C8H14O5 B13873055 Methyl 5,5-dimethoxy-4-oxopentanoate

Methyl 5,5-dimethoxy-4-oxopentanoate

Cat. No.: B13873055
M. Wt: 190.19 g/mol
InChI Key: SSDQDQPKCMRNIA-UHFFFAOYSA-N
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Description

Methyl 5,5-dimethoxy-4-oxopentanoate is a methyl ester derivative characterized by a pentanoate backbone substituted with two methoxy groups at the C5 position and a ketone group at C2.

Properties

Molecular Formula

C8H14O5

Molecular Weight

190.19 g/mol

IUPAC Name

methyl 5,5-dimethoxy-4-oxopentanoate

InChI

InChI=1S/C8H14O5/c1-11-7(10)5-4-6(9)8(12-2)13-3/h8H,4-5H2,1-3H3

InChI Key

SSDQDQPKCMRNIA-UHFFFAOYSA-N

Canonical SMILES

COC(C(=O)CCC(=O)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 5,5-dimethoxy-4-oxopentanoate can be synthesized through several methods. One common approach involves the esterification of 5,5-dimethoxy-4-oxopentanoic acid with methanol in the presence of an acid catalyst. Another method involves the reaction of 5,5-dimethoxy-4-oxopentanoic acid chloride with methanol.

Industrial Production Methods: Industrial production of this compound typically involves large-scale esterification processes. These processes are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: Methyl 5,5-dimethoxy-4-oxopentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters and ethers.

Scientific Research Applications

Methyl 5,5-dimethoxy-4-oxopentanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

    Biology: The compound is studied for its potential biological activity and as a precursor for biologically active molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals, solvents, and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 5,5-dimethoxy-4-oxopentanoate involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily due to the presence of the keto and methoxy groups, which can participate in various chemical reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing ones, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 5,5-Dimethyl-4-oxo-hexanoate

  • Structure: Differs by an additional methyl group at C5 and a hexanoate backbone.
  • Key Differences: The hexanoate chain increases hydrophobicity compared to the pentanoate backbone of the target compound. Dimethyl groups at C5 may reduce steric hindrance compared to dimethoxy groups, altering reactivity in nucleophilic substitutions .

Methyl 4,4-Dimethyl-4-oxopentanoate

  • Structure : Features a quaternary carbon at C4 with two methyl groups and a ketone.
  • Key Differences: The absence of methoxy groups reduces polarity, impacting solubility in polar solvents. The fully substituted C4 limits keto-enol tautomerism, a reactivity feature present in the target compound due to its conjugated carbonyl .

Methyl 5-(Carbazol-3-yl)-5-oxopentanoate (Compound 8, )

  • Structure : Contains a bulky aromatic carbazole moiety at C4.
  • Key Differences: The aromatic group enhances UV absorption and photostability but reduces solubility in non-polar solvents. The oxopentanoate segment is structurally analogous, but the carbazole substituent enables applications in materials science (e.g., OLEDs) .

Sandaracopimaric Acid Methyl Ester (Compound 4, )

  • Structure: A diterpenoid methyl ester with a bicyclic framework.
  • Key Differences: The rigid terpene backbone confers thermal stability, unlike the flexible pentanoate chain of the target compound. Biological activity (e.g., antimicrobial properties) is linked to the diterpenoid structure, whereas the target compound’s reactivity is driven by its oxo and methoxy groups .

Physical and Chemical Properties

Table 1: Comparative Properties of Methyl Esters

Compound Molecular Weight (g/mol) Boiling Point (°C) Solubility Key Functional Groups
Methyl 5,5-dimethoxy-4-oxopentanoate* ~190 (estimated) ~250 (estimated) Polar solvents 4-oxo, 5,5-dimethoxy
Methyl 5,5-dimethyl-4-oxo-hexanoate 174.2 245–250 Ethanol, DCM 4-oxo, 5,5-dimethyl
Methyl 4,4-dimethyl-4-oxopentanoate 158.2 230–235 Ether, Acetone 4-oxo, 4,4-dimethyl
Sandaracopimaric Acid Methyl Ester 332.5 >300 Chloroform Diterpenoid, conjugated diene

*Estimated based on analogs in , and 6.

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